4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide is a complex organic compound with the molecular formula C21H15ClF3N3O3S and a molecular weight of 481.884 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with chlorine, trifluoromethyl, and sulfonamide groups. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compoundsReaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic conditions, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonamide groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar compounds include other benzene derivatives with sulfonamide and trifluoromethyl groups. Examples include:
- 4-chloro-N-[2-({(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide
- 4-chloro-N-{4-[({(2E)-2-[3-(4-chlorobenzyl)oxy]benzylidene}hydrazino}carbonyl)phenyl}benzenesulfonamide
These compounds share structural similarities but differ in the substituents attached to the benzene ring
Properties
CAS No. |
477733-18-9 |
---|---|
Molecular Formula |
C21H15ClF3N3O3S |
Molecular Weight |
481.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H15ClF3N3O3S/c22-15-9-11-16(12-10-15)32(30,31)28-19-8-4-2-6-17(19)20(29)27-26-13-14-5-1-3-7-18(14)21(23,24)25/h1-13,28H,(H,27,29)/b26-13+ |
InChI Key |
XVBCJWJZEGPXCA-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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